molecular formula C15H8Cl2F3N3 B2624635 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine CAS No. 246022-30-0

3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

Cat. No. B2624635
CAS RN: 246022-30-0
M. Wt: 358.15
InChI Key: GKCXNUPGRODCPR-UHFFFAOYSA-N
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Description

3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and processes, including synthesis, biochemical and physiological studies, and more.

Scientific Research Applications

3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic molecules, pharmaceuticals, and agrochemicals. It is also used in the study of enzyme inhibition, as well as in the study of biochemical and physiological processes. Additionally, it can be used as a starting material in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed that the compound may act as a modulator of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed that the compound may act as a modulator of certain biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine in laboratory experiments include its high yield in the synthesis process, its ability to act as an inhibitor of certain enzymes, and its ability to act as a modulator of certain biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the fact that its mechanism of action is not yet fully understood.

Future Directions

There are a variety of potential future directions for research involving 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine. These include further studying its mechanism of action, exploring its potential applications in drug development and drug delivery, and investigating its potential toxicity. Additionally, further research could be done to explore its potential applications in the study of biochemical and physiological processes, as well as its potential applications in the synthesis of a variety of compounds.

Synthesis Methods

3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine can be synthesized via a two-step process. The first step involves the reaction of 4-chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. The second step involves the reaction of the resulting intermediate with 3-chloropyridine in the presence of a suitable catalyst, such as triethylamine. The overall yield of the reaction is typically around 80%.

properties

IUPAC Name

3-chloro-2-[1-(2-chlorophenyl)pyrazol-4-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N3/c16-11-3-1-2-4-13(11)23-8-9(6-22-23)14-12(17)5-10(7-21-14)15(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCXNUPGRODCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

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